N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide
Description
Synthesis Analysis
The synthesis of related thioamide compounds involves specific reactions that allow for the functionalization of the core structure, adapting techniques such as X-ray diffraction, IR, NMR, and UV–Vis spectra for characterization. One study focused on a similar compound, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, detailing its synthesis and spectral analysis through experimental and computational methods, showing strong agreement between calculated and measured values (S. Demir et al., 2016).
Molecular Structure Analysis
The detailed molecular structure analysis of similar compounds reveals insights into the optimized geometrical structure, vibrational frequencies, and chemical shifts. Techniques like hybrid-DFT methods are employed to compare experimental data with theoretical predictions, providing a deep understanding of the compound's molecular geometry and electronic properties (S. Demir et al., 2016).
Chemical Reactions and Properties
The reactivity and chemical properties of thioamide compounds are of significant interest. Studies have explored chemoselective reactions, demonstrating the compound's versatility in forming chemically diverse structures with potential biological activity. Such reactions involve interactions with dihaloalkanes and aldehydes, leading to hexahydro-4-pyrimidinones or oxazolidines (C. Hajji et al., 2002).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide valuable data on these properties, aiding in the prediction of the physical behavior of N-[3-({[(4-chlorophenyl)thio]acetyl}amino)phenyl]-2-methylpropanamide.
Chemical Properties Analysis
The chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for undergoing specific chemical transformations, are essential for harnessing the compound's applications. Research into similar thioamide derivatives highlights their reactivity and potential for forming a wide range of heterocyclic compounds with significant properties (M. Fouad et al., 2023).
properties
IUPAC Name |
N-[3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]phenyl]-2-methylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2S/c1-12(2)18(23)21-15-5-3-4-14(10-15)20-17(22)11-24-16-8-6-13(19)7-9-16/h3-10,12H,11H2,1-2H3,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQBXVCZRQPQCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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